3,4-Dimethylphthalonitrile
Overview
Description
3,4-Dimethylphthalonitrile is an organic compound with the molecular formula C10H8N2. It is a derivative of phthalonitrile, characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 4 positions. This compound is used as an intermediate in the synthesis of various chemical products, including dyes, pigments, and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylphthalonitrile can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield this compound. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound often involves the ammoxidation of 3,4-dimethyltoluene. This process uses a catalyst, such as vanadium oxide, at elevated temperatures to convert the methyl groups into nitrile groups. The reaction is carried out in a fluidized bed reactor to ensure efficient mixing and heat transfer.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction of the nitrile groups can yield corresponding amines.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to substitute the nitrile groups.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: 3,4-dimethylbenzylamine.
Substitution: Various substituted phthalonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethylphthalonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of phthalocyanine dyes and pigments, which are important in the production of inks, coatings, and plastics.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of high-performance polymers and resins, which have applications in electronics, aerospace, and automotive industries.
Mechanism of Action
The mechanism of action of 3,4-dimethylphthalonitrile depends on its application. In the synthesis of phthalocyanine dyes, the compound reacts with metal salts to form a complex structure that imparts color. In biological applications, it can interact with specific molecular targets, such as proteins or nucleic acids, to produce a fluorescent signal. The exact pathways and molecular targets vary depending on the specific use of the compound.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethylphthalonitrile: Similar in structure but with methyl groups at the 3 and 6 positions.
Phthalonitrile: The parent compound without methyl substitutions.
Terephthalonitrile: A related compound with nitrile groups at the 1 and 4 positions on the benzene ring.
Uniqueness
3,4-Dimethylphthalonitrile is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the properties of the products formed from it. This makes it particularly useful in the synthesis of certain dyes and pigments where specific structural features are required.
Properties
IUPAC Name |
3,4-dimethylbenzene-1,2-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-3-4-9(5-11)10(6-12)8(7)2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIULPBFCSZUVLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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